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Compound of Interest

Compound Name: 3-(2-Pyridyl)-L-alanine

Cat. No.: B556732

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-(2-pyridyl)-L-alanine (Fmoc-2-Pal-OH) is a synthetic amino acid derivative that has
become an invaluable tool in modern peptide chemistry.[1][2] It incorporates the standard
fluorenylmethyloxycarbonyl (Fmoc) protecting group, making it fully compatible with routine
solid-phase peptide synthesis (SPPS) protocols.[2][3] Its defining feature is the pyridyl side
chain, which imparts unique chemical properties, enabling a range of applications beyond
those of natural amino acids. These applications include the development of metal-chelating
peptides, the enhancement of peptide solubility and stability, the creation of novel
peptidomimetics for drug discovery, and the design of peptide-based catalysts.[1][2][4][5][6]

Physicochemical Properties

The properties of Fmoc-3-(2-pyridyl)-L-alanine are summarized below, providing essential
information for its handling, storage, and use in synthesis.
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Property Value References
CAS Number 185379-40-2 [718]
Molecular Formula C23H20N204 [1][8]
Molecular Weight 388.42 g/mol [8]
Appearance White to off-white crystalline 1]

powder
Purity >97.0% (HPLC)
Storage Temperature 2-8°C

N Soluble in organic solvents like
Solubility [1]
DMF, DMSO, and DCM

Key Applications

The unique pyridyl side chain of 3-(2-pyridyl)-L-alanine opens up several advanced
applications in peptide design and drug development.

Metal Chelation

The nitrogen atom in the pyridine ring acts as a potent ligand for various metal ions. Peptides
incorporating 2-pyridylalanine can be designed to selectively bind metals like Pb(ll), Zn(ll), and
Fe().[5][9] This property is highly valuable in the development of novel chelation therapies for
metal poisoning and in the design of metalloenzyme inhibitors or diagnostic agents.[5][10][11]

Peptide Backbone

Pyridyl Side Chain

Pyridine Ring (N) m chelation Metal lon (M2*)
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Caption: The pyridyl nitrogen of the side chain chelates a metal ion.

Enhanced Biophysical Properties

Incorporation of pyridylalanine has been shown to significantly improve the aqueous solubility
and chemical stability of peptides.[4] For example, substitution of certain residues in glucagon
with 3-pyridyl-alanine resulted in analogues with superior biophysical characteristics and
suitability for medicinal use, without compromising biological activity.[4] This makes it a
valuable tool for overcoming common challenges in peptide drug formulation.

Peptidomimetics and Drug Conjugation

As a non-natural amino acid, 2-pyridylalanine enhances peptide stability against enzymatic
degradation, a critical attribute for therapeutic peptides.[2] Furthermore, the pyridine ring offers
a site for chemoselective modification. A recently developed method allows for late-stage N-
alkylation of the pyridyl-alanine residue, enabling the creation of diverse and stable peptide
conjugates, even on a solid support.[12] This technique can be used for dual-labeling or to
enhance the therapeutic efficacy of peptides, as demonstrated by the improved antiproliferative
activity of a p53 peptide when conjugated to an RGD peptide.[12]

Experimental Protocols

The following protocols provide a general guideline for the incorporation of Fmoc-3-(2-pyridyl)-
L-alanine using manual Fmoc solid-phase peptide synthesis.
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Caption: General workflow for incorporating Fmoc-3-(2-pyridyl)-L-alanine in SPPS.
Protocol 1: Coupling of Fmoc-3-(2-pyridyl)-L-alanine
This protocol describes a standard coupling cycle using HATU as the activation agent.
Materials:

e Fmoc-deprotected peptide-resin

e Fmoc-3-(2-pyridyl)-L-alanine (Fmoc-2-Pal-OH)

o HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate)
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N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
N,N-Dimethylformamide (DMF), peptide synthesis grade
Dichloromethane (DCM), peptide synthesis grade

20% (v/v) Piperidine in DMF

Procedure:

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF in a reaction vessel for
at least 30 minutes. Drain the DMF.

Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 7-10
minutes. Drain and repeat once.[13]

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Activation Solution: In a separate vessel, dissolve Fmoc-3-(2-pyridyl)-L-alanine (3-5 eq.
relative to resin loading) and HATU (2.9-4.5 eq.) in DMF.[13][14]

Coupling: Add DIPEA (6-10 eq.) to the activation solution and mix for 1-2 minutes.
Immediately add the complete solution to the washed resin.[14] Agitate the reaction vessel at
room temperature for 1-4 hours.

Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times),
and DMF (3 times).

Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free
primary amines. A negative result (yellow beads) indicates complete coupling. If the test is
positive (blue/purple beads), a second coupling (recoupling) may be necessary.[3][14]

Reagent Equivalents (relative to resin)
Fmoc-3-(2-pyridyl)-L-alanine 3-5

Coupling Agent (HATU/HCTU) 29-45

Base (DIPEA/ Collidine) 6-10
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Protocol 2: Final Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin while simultaneously
removing acid-labile side-chain protecting groups.

Materials:
o Peptide-resin (fully synthesized and N-terminally deprotected)

o Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5%
Water (H20). Caution: TFAis highly corrosive.

e Cold diethyl ether
Procedure:

o Resin Preparation: Wash the final peptide-resin with DCM (3-5 times) and dry it thoroughly
under a stream of nitrogen or in a vacuum desiccator.

» Cleavage Reaction: Place the dried resin in a reaction vessel. Add the cleavage cocktail
(typically 10 mL per gram of resin) and agitate at room temperature for 1.5-3 hours.[13][15]

o Peptide Isolation: Filter the resin and collect the filtrate into a centrifuge tube. Wash the resin
twice with a small amount of fresh TFA, combining the filtrates.

o Precipitation: Add the TFA filtrate dropwise to a large volume of cold diethyl ether (approx. 10
times the volume of the filtrate) to precipitate the crude peptide.

o Collection: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide
pellet with cold ether 2-3 more times to remove scavengers and residual TFA.

e Drying: Dry the crude peptide pellet under vacuum to yield the final product, which can then
be purified by HPLC.

Troubleshooting and Side Reaction Management

The incorporation of 2-pyridylalanine can sometimes present challenges. The primary side
reaction of concern is -elimination during the basic Fmoc-deprotection step.[16]
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Caption: B-elimination side reaction during Fmoc deprotection of pyridylalanine.
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S Minimize Fmoc
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The pyridine ring can
) ] cleavage (e.g.,
Low Yield / Side be protonated by
. Reagent K:
Products After strong acid (TFA), ] 16]
o TFA/phenol/water/thio
Cleavage making it a better ]
anisole/EDT).

leaving group.

Minimize cleavage

time and temperature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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